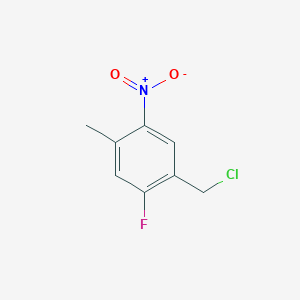

1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Beschreibung

BenchChem offers high-quality 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-5-2-7(10)6(4-9)3-8(5)11(12)13/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTCIUGHRKIPON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1[N+](=O)[O-])CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CAS: 1804051-98-6): A Strategic Building Block for Advanced Therapeutics

Executive Summary

In modern medicinal chemistry, the spatial arrangement of halogens and hydrogen-bond acceptors on an aromatic core dictates the pharmacokinetic and pharmacodynamic success of a drug candidate. 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CAS: 1804051-98-6) is a highly specialized, polyfunctional building block designed for the rapid assembly of complex heterocyclic scaffolds[1].

This molecule features four distinct functional handles on a benzene ring, each serving a precise mechanistic purpose:

-

Chloromethyl Group: A highly activated electrophilic center primed for bimolecular nucleophilic substitution ( SN2 ).

-

Nitro Group: A masked aniline that allows for late-stage functionalization (e.g., Buchwald-Hartwig cross-coupling or amide bond formation) without interfering with early-stage alkylations.

-

Fluoro Substituent: Strategically positioned to modulate the pKa of adjacent functional groups, increase lipophilicity, and block cytochrome P450-mediated oxidative metabolism.

-

Methyl Group: Provides steric bulk and enhances the overall lipophilicity of the resulting pharmacophore.

This whitepaper provides an in-depth technical analysis of CAS 1804051-98-6[2], detailing its physicochemical profile, its mechanistic behavior in synthetic workflows, and self-validating protocols for its utilization in drug discovery.

Physicochemical Profiling

Understanding the baseline properties of this building block is critical for predicting its solubility, reactivity, and behavior in standard purification systems.

Table 1: Physicochemical Properties of CAS 1804051-98-6

| Property | Value / Description |

| IUPAC Name | 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene |

| CAS Number | 1804051-98-6 |

| Molecular Formula | C 8 H 7 ClFNO 2 |

| Molecular Weight | 203.60 g/mol |

| Canonical SMILES | CC1=CC(F)=C(CCl)C=C1[O-] |

| InChI Key | ZBTCIUGHRKIPON-UHFFFAOYSA-N |

| Electrophilicity | High (Activated by para-nitro resonance) |

Mechanistic Role in Drug Design: The Causality of Reactivity

As a Senior Application Scientist, I emphasize that successful synthesis is not about mixing reagents, but about exploiting stereoelectronic causality. The substitution pattern of CAS 1804051-98-6 dictates a very specific, highly predictable reactivity profile.

The SN2 Imperative of the Chloromethyl Group

Benzylic halides can typically undergo both SN1 and SN2 reactions. However, in CAS 1804051-98-6, the presence of the strongly electron-withdrawing 5-nitro group exerts a profound stereoelectronic effect. By severely destabilizing the transition state that would lead to a benzylic carbocation, the nitro group effectively suppresses the SN1 pathway. This ensures that nucleophilic substitution proceeds exclusively via strict bimolecular SN2 kinetics[3]. Furthermore, this electron-deficient aromatic system significantly increases the electrophilicity of the benzylic carbon, resulting in accelerated conversion rates during alkylation compared to unactivated benzyl chlorides[4].

Chemoselective Nitro Reduction

Once the chloromethyl group has been functionalized, the 5-nitro group must typically be reduced to an amine to allow for further scaffold elaboration. Catalytic hydrogenation (e.g., H2 over Pd/C ) is a standard method; however, in heavily halogenated systems, it carries a severe risk of hydrodehalogenation at both the aryl fluoride and the benzylic position. To circumvent this, a single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride ( Fe/NH4Cl ) is strictly required[5]. This method is highly chemoselective, reducing the nitro group to an aniline without disturbing sensitive carbon-halogen bonds[6].

Table 2: Comparative Nitro Reduction Conditions for Halogenated Arenes

| Reagent System | Primary Mechanism | Chemoselectivity | Dehalogenation Risk | Suitability for CAS 1804051-98-6 |

| H 2 , Pd/C | Catalytic Hydrogenation | Low | High (C-Cl / C-F cleavage) | Poor |

| SnCl 2 , EtOH | Hydride Transfer / SET | Moderate | Low | Moderate (Toxicity/Workup issues) |

| Fe, NH 4 Cl | Single-Electron Transfer | High | Very Low | Excellent |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure causality and reaction integrity.

Protocol A: Chemoselective SN2 Alkylation

Objective: To couple a secondary amine to the chloromethyl handle without triggering elimination or dimerization.

-

Preparation: In an oven-dried round-bottom flask under N 2 , dissolve 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (1.0 equiv) in anhydrous Acetonitrile (MeCN) to a concentration of 0.2 M.

-

Causality Note: MeCN is chosen over DMF to minimize the risk of formylation and to provide an optimal dielectric constant for SN2 transition state stabilization.

-

-

Base Addition: Add finely milled anhydrous Potassium Carbonate (K 2 CO 3 , 2.0 equiv).

-

Causality Note: K 2 CO 3 acts as a heterogeneous, mild acid scavenger. Using a stronger, soluble base like DIPEA or NaOH could trigger unwanted side reactions or hydrolysis of the benzylic chloride.

-

-

Nucleophile Addition: Add the desired secondary amine (e.g., morpholine or a piperazine derivative, 1.2 equiv) dropwise at 0 °C.

-

Thermal Activation: Heat the suspension to 60 °C and stir for 4–6 hours.

-

In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material peak (m/z ~203) is fully consumed.

-

Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts, and concentrate under reduced pressure. Partition between EtOAc and H 2 O, wash with brine, dry over Na 2 SO 4 , and purify via flash chromatography.

Protocol B: Chemoselective Nitro Reduction to Aniline

Objective: To unmask the aniline for late-stage coupling while preserving the aryl fluoride and any newly formed benzylic bonds.

-

Preparation: Dissolve the alkylated nitro intermediate (1.0 equiv) in a 1:1 (v/v) mixture of Ethanol and Water (0.1 M)[6].

-

Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH 4 Cl, 5.0 equiv) sequentially at room temperature.

-

Causality Note: NH 4 Cl acts as a mild proton source to drive the SET mechanism of the iron powder, avoiding the use of strong acids (like HCl) that could protonate the newly installed basic amine and halt the reduction.

-

-

Thermal Activation: Heat the mixture to 80 °C and stir vigorously for 2 hours[6].

-

In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc). The nitro compound will disappear, replaced by a highly polar, UV-active amine spot.

-

Workup: Cool to room temperature. Critical Step: Filter the mixture through a thick pad of Celite to remove the iron sludge (Fe 3 O 4 byproducts), washing the pad generously with hot EtOAc.

-

Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous layer with EtOAc, wash with saturated NaHCO 3 , dry over Na 2 SO 4 , and concentrate to yield the functionalized aniline building block.

Data Visualization & Workflows

To conceptualize the utility of CAS 1804051-98-6, the following Graphviz diagrams illustrate both its synthetic workflow and its ultimate pharmacological application.

Synthetic Workflow

Caption: Synthetic workflow for the dual-functionalization of CAS 1804051-98-6.

Pharmacological Utility (Mechanism of Action)

Fluorinated anilines derived from this building block are frequently incorporated into Receptor Tyrosine Kinase (RTK) inhibitors (e.g., EGFR inhibitors) due to their excellent fit in the ATP-binding pocket.

Caption: Inhibition of RTK signaling pathways by fluorinated aniline derivatives.

References

-

[2] CAS#:1804051-98-6 | 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene. ChemSrc. Available at:[Link]

-

[3] SN2 Reaction Rate and Mechanism Analysis. Scribd. Available at:[Link]

-

[4] Mechanistic Studies and Development of Novel Palladium Catalyzed Methods Towards Functionalized Building Blocks. ProQuest. Available at: [Link]

-

[5] 2-Bromo-6-nitrotoluene Reduction Protocols. ScienceMadness Discussion Board. Available at: [Link]

-

[6] Structure-Based Discovery of Hsp90/HDAC6 Dual Inhibitors. AIR Unimi. Available at:[Link]

Sources

- 1. 1804051-98-6 | 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene - AiFChem [aifchem.com]

- 2. CAS#:1804051-98-6 | 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene | Chemsrc [chemsrc.com]

- 3. 182.160.97.198:8080 [182.160.97.198:8080]

- 4. Mechanistic Studies and Development of Novel Palladium Catalyzed Methods Towards Functionalized Building Blocks - ProQuest [proquest.com]

- 5. Sciencemadness Discussion Board - 2-Bromo-6-nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. air.unimi.it [air.unimi.it]

Strategic Utilization of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene in Drug Discovery: A Technical Whitepaper

Prepared by: Senior Application Scientist, Chemical Development & Early Discovery Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the selection of highly functionalized, orthogonal building blocks is critical for the rapid exploration of chemical space. 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CAS: 1804051-98-6) represents a highly versatile, tetrasubstituted aromatic scaffold. As an Application Scientist, I frequently leverage this specific architecture because it offers three distinct vectors for diversification: a highly reactive electrophilic center (chloromethyl), a reducible handle (nitro), and a metabolic-blocking/lipophilicity-modulating group (fluoro) 1.

This whitepaper provides a comprehensive physicochemical profile of this building block, elucidates the mechanistic causality behind its reactivity, and establishes field-proven, self-validating protocols for its incorporation into complex active pharmaceutical ingredients (APIs).

Structural & Physicochemical Profiling

Understanding the fundamental physicochemical properties of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The table below summarizes the core data for this compound.

| Property | Value |

| IUPAC Name | 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene |

| CAS Registry Number | 1804051-98-6 |

| Molecular Formula | C₈H₇ClFNO₂ |

| Molecular Weight | 203.60 g/mol |

| SMILES | CC1=CC(F)=C(CCl)C=C1[O-] |

| InChI Key | ZBTCIUGHRKIPON-UHFFFAOYSA-N |

| Synonyms | 2-Fluoro-4-methyl-5-nitrobenzyl chloride |

Electronic and Steric Causality

The reactivity of the chloromethyl group is profoundly influenced by the aromatic ring's substituents. The electron-withdrawing nature of the nitro group (via induction and resonance) and the fluorine atom (via induction) typically deactivate the aromatic ring toward electrophilic aromatic substitution. However, for the benzylic position, the adjacent sp³ hybridized carbon allows for the formation of a resonance-stabilized benzylic carbocation transition state, facilitating highly efficient nucleophilic substitution (both Sₙ1 and Sₙ2 pathways, depending on solvent and nucleophile) 2.

Mechanistic Reactivity & Synthetic Strategy

To successfully utilize this scaffold, the order of operations is paramount. The golden rule of this building block is chemoselectivity: the chloromethyl group must be reacted prior to the reduction of the nitro group.

If the nitro group is reduced to an aniline first, the resulting nucleophilic amine will rapidly undergo intermolecular self-condensation with the electrophilic chloromethyl group of another molecule, leading to intractable polymeric mixtures.

A. The Chloromethyl Handle: Nucleophilic Substitution

The C-Cl bond is highly polarized. When subjected to a nucleophile (e.g., a secondary amine), the reaction proceeds primarily via an Sₙ2 mechanism in polar aprotic solvents (like DMF). The transition state is lowered in energy due to orbital overlap with the adjacent aromatic π-system 2.

B. The Nitro Handle: Catalytic Hydrogenation

Once the benzylic position is secured, the nitro group can be reduced to an aniline. Catalytic hydrogenation using Palladium on Carbon (Pd/C) is preferred over Béchamp reduction (Fe/HCl) to avoid harsh acidic workups. The mechanism is a stepwise surface reaction: molecular hydrogen dissociates on the Pd surface, sequentially reducing the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the primary aniline, releasing water as the sole byproduct 3. Density Functional Theory (DFT) studies confirm this proceeds via single and double H-induced dissociation of the N-O bonds 4.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Every step includes built-in analytical checkpoints to ensure the causality of the reaction is confirmed before proceeding.

Protocol 1: Chemoselective N-Alkylation (Sₙ2 Displacement)

Objective: Functionalize the benzylic position while preserving the nitro group.

-

Reaction Setup: In an oven-dried round-bottom flask, dissolve 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (1.0 eq) in anhydrous DMF (0.2 M).

-

Base Addition: Add anhydrous K₂CO₃ (2.0 eq). Causality: A mild, insoluble inorganic base is chosen over organic bases (like TEA) to act as an acid scavenger for the generated HCl without competing as a nucleophile.

-

Nucleophile Addition: Add the desired secondary amine (1.1 eq) dropwise at 0 °C, then allow to warm to room temperature. Causality: Benzylic chlorides are highly reactive; starting at 0 °C prevents exothermic degradation.

-

In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 3:1). The starting material is strongly UV-active. Complete consumption typically occurs within 2-4 hours.

-

Workup & Self-Validation: Quench with ice water. Extract with EtOAc (3x). Wash the organic layer with brine (5x) to remove DMF. Dry over Na₂SO₄ and concentrate.

-

Validation: Analyze the crude via LC-MS. You must observe a mass shift corresponding to the loss of chlorine (-35.5 Da) and the addition of the amine fragment. The isotopic pattern of chlorine (M / M+2 ratio of 3:1) will disappear, definitively proving the Sₙ2 displacement.

-

Protocol 2: Catalytic Hydrogenation of the Nitro Group

Objective: Unmask the aniline pharmacophore for subsequent amide coupling.

-

Reaction Setup: Dissolve the intermediate from Protocol 1 in a 1:1 mixture of EtOH and EtOAc (0.1 M). Causality: EtOH provides excellent hydrogen solubility, while EtOAc ensures the starting material remains fully dissolved.

-

Catalyst Wetting: Carefully add 10% Pd/C (10% w/w) under an Argon atmosphere. Warning: Dry Pd/C is pyrophoric in the presence of solvent vapors.

-

Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon, 1 atm) three times. Stir vigorously at room temperature for 12 hours.

-

In-Process Control (IPC): The reaction mixture will often change from a deep yellow (characteristic of nitroaromatics) to colorless/pale yellow.

-

Workup & Self-Validation: Filter the suspension through a pad of Celite to remove the Pd/C. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure.

-

Validation: Analyze via ¹H NMR (DMSO-d₆). The self-validating proof of reduction is the appearance of a broad singlet integrating to 2H between 4.5–5.5 ppm (the -NH₂ protons), accompanied by an upfield shift of the adjacent aromatic protons due to the change from an electron-withdrawing (-NO₂) to an electron-donating (-NH₂) group.

-

Workflow Visualization

The sequential functionalization of this building block is a cornerstone of library enumeration in drug discovery. The diagram below maps the logical progression from the raw building block to a fully assembled active pharmaceutical ingredient (e.g., a kinase inhibitor).

Figure 1: Chemoselective synthetic workflow for the sequential functionalization of CAS 1804051-98-6.

References

- 1804051-98-6 | 1-(chloromethyl)

- Source: acs.org (Inorganic Chemistry - ACS Publications)

- Explain why benzyl chloride undergoes nucleophilic substitution...

- Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni)

Sources

Synthesis pathway for 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

An In-depth Technical Guide to the Synthesis of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Introduction

1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene is a highly functionalized aromatic compound, representing a valuable building block for medicinal chemistry and agrochemical research. Its polysubstituted structure, featuring a reactive chloromethyl handle, a nitro group for further transformations, and specific fluorine and methyl placements, makes it an attractive precursor for complex molecular architectures. The synthesis of such a molecule is non-trivial, demanding a strategic approach that carefully navigates the interplay of substituent directing effects and reactivity.

This technical guide presents a comprehensive analysis of a viable and robust synthetic pathway for 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene. Moving beyond a simple recitation of steps, this document elucidates the critical strategic decisions in pathway selection, delves into the mechanistic underpinnings of each transformation, and provides detailed, field-tested protocols. The core of the proposed strategy involves a two-step sequence commencing with the regioselective nitration of a commercially available starting material, followed by a targeted chloromethylation of the electron-deficient intermediate.

Part 1: Strategic Pathway Design & Retrosynthetic Analysis

The design of a successful synthesis hinges on the order of key bond formations and substituent introductions. For the target molecule, the primary challenge lies in installing the nitro and chloromethyl groups onto a pre-existing 3-fluoro-4-methyltoluene framework with the correct regiochemistry.

Retrosynthetic Approach

Two plausible retrosynthetic pathways were considered:

-

Route A: Nitration First. This route involves the initial nitration of 3-fluoro-4-methyltoluene to form 2-fluoro-4-methyl-5-nitrotoluene, followed by the introduction of the chloromethyl group.

-

Route B: Chloromethylation First. This alternative involves the chloromethylation of 3-fluoro-4-methyltoluene, followed by nitration of the resulting product.

Rationale for Pathway Selection

Route A is strategically superior due to predictable regiochemical control during the initial nitration step. The starting material, 3-fluoro-4-methyltoluene, possesses two directing groups:

-

Methyl Group (-CH₃): An activating, ortho, para-director.

-

Fluoro Group (-F): A deactivating, ortho, para-director.[1]

The activating nature of the methyl group is dominant. The directing vectors of both groups converge, strongly favoring electrophilic substitution at the C5 position, which is ortho to the methyl group and para to the fluoro group. This synergy leads to the desired 2-fluoro-4-methyl-5-nitrotoluene intermediate with high selectivity.[2][3]

Conversely, Route B presents significant regiochemical ambiguity. The chloromethylation of 3-fluoro-4-methyltoluene would likely yield a mixture of isomers, and the subsequent nitration of that mixture would be further complicated by the directing effects of three substituents, leading to a complex product profile and challenging purification.

The primary challenge in the selected pathway (Route A) is the second step: the chloromethylation of the electron-deficient 2-fluoro-4-methyl-5-nitrotoluene. Standard electrophilic aromatic substitution methods like the Blanc chloromethylation are notoriously inefficient on rings deactivated by strong electron-withdrawing groups such as the nitro group.[4][5][6] This guide addresses this challenge by employing a modern synthetic method tailored for such substrates.

Part 2: Synthesis Pathway and Mechanistic Discussion

The selected synthetic workflow is a two-step process designed for optimal regioselectivity and efficiency.

Caption: Overall synthetic workflow.

Step 1: Electrophilic Nitration of 3-Fluoro-4-methyltoluene

This initial step establishes the critical nitro-group substitution pattern. The reaction proceeds via a classic electrophilic aromatic substitution (EAS) mechanism.[7][8]

Mechanism: A mixture of concentrated nitric and sulfuric acids generates the potent electrophile, the nitronium ion (NO₂⁺).[9] The π-electron system of the 3-fluoro-4-methyltoluene ring attacks the nitronium ion in the rate-determining step, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][10] A weak base (HSO₄⁻) then abstracts a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the final product.

Caption: Mechanism of electrophilic nitration.

Step 2: Chloromethylation via Vicarious Nucleophilic Substitution (VNS)

As established, the electron-poor nature of 2-fluoro-4-methyl-5-nitrotoluene precludes the use of classical electrophilic chloromethylation. A superior alternative is the Vicarious Nucleophilic Substitution of hydrogen. This reaction is specifically designed for the C-H functionalization of nitroaromatics.[11]

Mechanism: The reaction utilizes a carbanion with a leaving group at the carbanionic center. For chloromethylation, this is the dichloromethanide carbanion (:CHCl₂⁻), generated in situ from dichloromethane and a strong base like lithium diisopropylamide (LDA) at cryogenic temperatures.

-

Nucleophilic Addition: The dichloromethanide carbanion attacks the electron-deficient aromatic ring, typically at a position ortho or para to the nitro group, forming an anionic σ-adduct (a Meisenheimer-like complex).

-

β-Elimination: The adduct then undergoes a base-assisted β-elimination of a proton and the chloride leaving group from the same carbon atom to restore aromaticity. This key step differentiates VNS from classical SₙAr reactions.

-

Protonation: A final workup with an acid quenches the reaction and protonates the intermediate to yield the chloromethylated product.

This method offers exceptional regioselectivity and functional group tolerance, making it ideal for this challenging transformation.[11]

Caption: Simplified workflow for VNS chloromethylation.

Part 3: Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials, including strong acids, cryogenic liquids, and potent reagents. All procedures must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

Protocol 1: Synthesis of 2-Fluoro-4-methyl-5-nitrotoluene

This protocol is adapted from established procedures for the nitration of fluorotoluenes.[2][3]

-

Materials:

-

3-Fluoro-4-methyltoluene (1 equivalent)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Dichloromethane (DCM) or Diethyl Ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add concentrated nitric acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Once the nitrating mixture is prepared and cooled, add 3-fluoro-4-methyltoluene dropwise from the funnel over 30-60 minutes, maintaining the internal temperature between 0 and 5 °C.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, carefully pour the reaction mixture onto a large beaker of crushed ice with stirring.

-

Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The product, 2-fluoro-4-methyl-5-nitrotoluene, can be purified further by vacuum distillation or recrystallization from a suitable solvent like ethanol.

-

Protocol 2: Synthesis of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

This protocol is based on the Vicarious Nucleophilic Substitution methodology.[11] It requires strict anhydrous conditions and inert atmosphere.

-

Materials:

-

2-Fluoro-4-methyl-5-nitrotoluene (1 equivalent)

-

Anhydrous Tetrahydrofuran (THF)

-

Diisopropylamine (distilled from CaH₂)

-

n-Butyllithium (n-BuLi) in hexanes (1.6 M solution)

-

Anhydrous Dichloromethane (DCM, distilled from CaH₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Oven-dried glassware

-

Syringes and needles

-

Low-temperature bath (e.g., acetone/dry ice, -78 °C)

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Set up an oven-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).

-

Add anhydrous THF and diisopropylamine (1.1 equivalents) to the flask. Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate the LDA solution.

-

In a separate dry flask under an inert atmosphere, dissolve 2-fluoro-4-methyl-5-nitrotoluene (1 equivalent) in anhydrous THF.

-

Transfer the substrate solution via cannula or syringe into the LDA solution at -78 °C.

-

In a third dry flask, add anhydrous DCM (1.5-2.0 equivalents) and anhydrous THF. Cool this solution to -95 °C (using a liquid nitrogen/ethanol bath).

-

To the DCM solution, slowly add the anionic substrate solution from the previous step via a pre-cooled cannula, ensuring the temperature remains below -90 °C.

-

Stir the reaction mixture at this low temperature for 1-2 hours. Monitor the reaction by quenching small aliquots and analyzing by TLC or LC-MS.

-

Upon completion, quench the reaction at -95 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene.

-

Part 4: Data Summary

The following table summarizes the expected outcomes for the described synthetic pathway. Actual yields may vary based on experimental conditions and scale.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Key Characterization Notes |

| 2-Fluoro-4-methyl-5-nitrotoluene | C₇H₆FNO₂ | 155.13 | >85% | Expected to be a solid. ¹H NMR will show a characteristic singlet for the methyl group. |

| 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene | C₈H₇ClFNO₂ | 203.60 | 60-75% | ¹H NMR will show a new singlet around 4.5-4.8 ppm corresponding to the -CH₂Cl protons. |

Conclusion

This guide has detailed a robust and logically sound two-step synthesis for 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene. The strategic decision to perform nitration prior to C-H functionalization ensures high regiochemical control, a critical factor for the efficient synthesis of polysubstituted aromatics. Furthermore, by addressing the challenge of functionalizing an electron-deficient ring with the modern and highly effective Vicarious Nucleophilic Substitution reaction, this pathway provides a reliable method for accessing this valuable chemical intermediate. The provided protocols, grounded in established chemical principles, offer a clear and actionable framework for researchers in the fields of drug discovery and materials science.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. sciencemadness.org [sciencemadness.org]

- 6. jk-sci.com [jk-sci.com]

- 7. orgosolver.com [orgosolver.com]

- 8. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Chloromethylation of nitroaromatics [uochb.cz]

Spectroscopic Characterization of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene: A Comprehensive Technical Guide

Executive Summary & Structural Rationale

1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CAS: 1804051-98-6)[1] is a highly functionalized aromatic building block widely utilized in drug discovery and advanced materials science. Its structural complexity—featuring a benzylic chloride for nucleophilic substitution, a fluorine atom for metabolic stability, and a nitro group for subsequent reduction or cross-coupling—makes it a versatile scaffold.

From a spectroscopic perspective, the compound presents a unique highly polarized aromatic core. The electron-withdrawing nitro (-NO₂) and fluorine (-F) groups strongly deshield specific regions of the ring, while the electron-donating methyl (-CH₃) group provides competing inductive effects. Understanding these causal electronic relationships is critical for accurate spectral interpretation and structural validation[2].

Logical relationship of substituent electronic effects polarizing the aromatic core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Interpretation

The ¹H NMR spectrum of this compound is defined by two isolated, para-positioned aromatic protons (C3-H and C6-H). Because C6-H is positioned ortho to the strongly electron-withdrawing nitro group, it experiences significant deshielding, shifting downfield to ~8.13 ppm. Conversely, C3-H is shielded by the ortho-methyl group, appearing upfield at ~7.01 ppm. Both protons exhibit scalar coupling to the C2 fluorine atom, generating distinct doublets[2].

The ¹³C NMR spectrum is heavily influenced by heteronuclear ¹J, ²J, and ³J Carbon-Fluorine (C-F) couplings, which split the carbon resonances and validate the spatial arrangement of the ring[3].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Position | Shift (ppm) | Multiplicity | Coupling (Hz) | Integration | Assignment & Causality |

|---|---|---|---|---|---|

| C6-H | 8.13 | Doublet | ⁴J_HF = 5.2 | 1H | Deshielded by ortho-NO₂; meta-coupled to F. |

| C3-H | 7.01 | Doublet | ³J_HF = 9.1 | 1H | Shielded by ortho-CH₃; ortho-coupled to F. |

| C1-CH₂Cl | 4.62 | Singlet (br) | - | 2H | Benzylic protons; broadened by unresolved ⁴J_HF. |

| C4-CH₃ | 2.58 | Singlet | - | 3H | Aryl methyl; shifted downfield by ortho-NO₂. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Position | Shift (ppm) | Multiplicity | Coupling (Hz) | Structural Assignment |

|---|---|---|---|---|

| C2 | 153.2 | Doublet | ¹J_CF ≈ 252 | Aromatic C directly attached to Fluorine |

| C5 | 147.5 | Singlet | - | Aromatic C attached to Nitro group |

| C4 | 128.4 | Doublet | ³J_CF ≈ 8.0 | Aromatic C attached to Methyl group |

| C6 | 126.1 | Doublet | ³J_CF ≈ 8.0 | Aromatic C-H |

| C1 | 123.8 | Doublet | ²J_CF ≈ 15.5 | Aromatic C attached to Chloromethyl |

| C3 | 117.3 | Doublet | ²J_CF ≈ 24.0 | Aromatic C-H |

| C1-CH₂Cl | 38.5 | Doublet | ⁴J_CF ≈ 2.0 | Benzylic carbon |

| C4-CH₃ | 20.1 | Singlet | - | Methyl carbon |

Self-Validating NMR Protocol

-

Sample Preparation: Dissolve ~20 mg of the analyte in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ is selected because its low polarity perfectly solvates the non-hydrogen-bonding matrix of the compound, while TMS provides an internal zero-point standard to self-validate the chemical shift axis.

-

Locking and Shimming: Insert the sample into a 400 MHz spectrometer. Lock onto the deuterium frequency and perform gradient shimming (e.g., TopShim). Causality: A highly homogeneous B₀ magnetic field is critical for resolving the fine ⁴J_HF (5.2 Hz) meta-coupling.

-

Acquisition: Execute a standard 30° pulse sequence (zg30 for ¹H, zgpg30 for ¹³C) with a relaxation delay (D1) of 2 seconds. Acquire 16 scans for ¹H and 1024 scans for ¹³C to compensate for the long T₁ relaxation times of the quaternary carbons.

Self-validating experimental workflow for NMR acquisition and processing.

Mass Spectrometry (GC-EI-MS)

Fragmentation Pathway

Under Electron Ionization (EI), the compound yields a distinct molecular ion cluster at m/z 203 and 205, reflecting the 3:1 natural isotopic abundance of ³⁵Cl and ³⁷Cl. The primary fragmentation mechanism is the homolytic cleavage of the benzylic C-Cl bond, which is highly favored due to the thermodynamic stability of the resulting benzyl (or rearranged tropylium) cation[4]. This yields the base peak at m/z 168.

Table 3: GC-EI-MS Data (70 eV)

| m/z | Relative Abundance (%) | Fragment | Mechanistic Rationale |

|---|---|---|---|

| 205 | 15 | [M]⁺• (³⁷Cl) | Molecular ion (isotope) |

| 203 | 45 | [M]⁺• (³⁵Cl) | Molecular ion |

| 168 | 100 | [M - Cl]⁺ | Loss of chlorine radical (Base Peak) |

| 122 | 65 | [M - Cl - NO₂]⁺ | Subsequent loss of nitro radical |

Mass spectrometry fragmentation pathway of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene.

Self-Validating GC-MS Protocol

-

System Tuning: Prior to analysis, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Causality: This step validates the mass axis calibration and ensures optimal sensitivity across the m/z 50-600 range.

-

Sample Preparation & Injection: Dissolve 1 mg of the compound in 1 mL of GC-grade dichloromethane (DCM). Inject 1 µL into the GC inlet at 250 °C in split mode (1:50). Causality: DCM's low boiling point ensures it elutes well before the analyte, preventing solvent peak interference, while the split ratio prevents column overloading.

-

Ionization: Operate the EI source at 70 eV and 230 °C. Causality: The 70 eV potential is the universal standard as it maximizes ionization efficiency while producing reproducible fragmentation libraries[4].

Fourier-Transform Infrared (FTIR) Spectroscopy

Vibrational Analysis

Infrared spectroscopy provides rapid orthogonal confirmation of the functional groups. The spectrum is dominated by the intense asymmetric and symmetric stretching vibrations of the nitro group, alongside the distinct C-F and C-Cl stretches.

Table 4: ATR-FTIR Vibrational Modes

| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Feature |

|---|---|---|---|

| 3065 | Weak | C-H stretch (sp²) | Aromatic ring protons |

| 2980, 2875 | Weak | C-H stretch (sp³) | Methyl and methylene groups |

| 1525 | Strong | N-O stretch (asymmetric) | Nitro group |

| 1345 | Strong | N-O stretch (symmetric) | Nitro group |

| 1210 | Medium | C-F stretch | Aromatic fluorine |

| 715 | Strong | C-Cl stretch | Benzylic chloride |

Self-Validating ATR-FTIR Protocol

-

Background & Validation: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (air) to subtract ambient CO₂ and water vapor. Validate the system by running a polystyrene film standard, ensuring the 1601 cm⁻¹ peak is within ±1 cm⁻¹.

-

Sample Application: Place 2-3 mg of the neat solid directly onto the crystal. Apply consistent pressure using the anvil. Causality: Intimate contact between the sample and the crystal is mandatory because the evanescent wave generated during ATR penetrates only ~1-2 µm into the sample matrix.

-

Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans to maximize the signal-to-noise ratio.

References

-

Title: 1804051-98-6 | 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene Source: aifchem.com URL: 1

-

Title: Structure Determination of Organic Compounds Source: springerprofessional.de URL: 2

-

Title: Spectrometric Identification of Organic Compounds | PDF | Mass Spectrometry Source: scribd.com URL: 4

-

Title: Spectral Database for Organic Compounds Source: wikipedia.org URL: 3

Sources

Technical Whitepaper: Physicochemical Profiling, Safety, and Synthetic Utility of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized benzyl chlorides are indispensable building blocks for the rapid elaboration of molecular scaffolds. 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CAS: 1804051-98-6) represents a uniquely privileged reagent[1]. It provides three distinct vectors for late-stage functionalization: a highly electrophilic chloromethyl group for alkylation, a nitro group for subsequent reduction/cross-coupling, and a metabolically stabilizing fluorine atom.

However, the very features that make this compound synthetically valuable also render it a significant occupational hazard. As a potent alkylating agent and nitroaromatic derivative, it requires rigorous handling protocols. This whitepaper provides researchers with an in-depth material safety analysis, mechanistic toxicological insights, and self-validating experimental protocols to ensure both synthetic success and laboratory safety.

Physicochemical Profiling & Quantitative Data

Understanding the physical properties of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene is the first step in predicting its reactivity and stability. The presence of the electron-withdrawing nitro and fluoro groups strongly influences the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.

Table 1: Core Physicochemical Properties

| Property | Value | Causality / Significance |

| IUPAC Name | 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene | Systematic nomenclature defining substitution pattern. |

| CAS Number | 1804051-98-6 | Unique identifier for regulatory tracking[1]. |

| Molecular Formula | C8H7ClFNO2 | Dictates mass and elemental composition[1]. |

| Molecular Weight | 203.60 g/mol | Required for precise stoichiometric calculations[1]. |

| SMILES String | CC1=CC(F)=C(CCl)C=C1[O-] | Encodes 2D structural topology for cheminformatics[1]. |

| Predicted CCS [M+H]+ | 136.7 Ų | Collision Cross Section data useful for ion mobility-mass spectrometry (IM-MS) tracking[2]. |

Mechanistic Toxicology & Hazard Identification

Standard Material Safety Data Sheets (MSDS) often list hazards without explaining the underlying biological mechanisms. For drug development professionals, understanding why a compound is toxic informs better risk mitigation.

-

Potent Alkylating Agent (Lachrymator & Mutagen): The chloromethyl moiety undergoes rapid SN2 reactions. Upon exposure to ocular or respiratory mucosa, it alkylates nucleophilic cysteine residues on TRPA1 ion channels, triggering an immediate, severe lachrymatory (tear-producing) response. Furthermore, it can crosslink DNA bases, presenting a mutagenic hazard.

-

Nitroaromatic Thermal Instability: Nitroaromatics possess high energy density. Under extreme heat or basic conditions, they can undergo exothermic decomposition.

-

Fluorine-Enhanced Penetration: The fluorine atom increases the lipophilicity of the molecule, potentially enhancing dermal penetration compared to non-fluorinated analogs.

Caption: Mechanistic pathway of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene toxicity.

Self-Validating Experimental Protocols

To ensure safety and high yield, experimental workflows involving this compound must be "self-validating"—meaning the protocol inherently includes steps that confirm reaction progress and actively neutralize hazards before isolation.

Standard Operating Procedure: N-Benzylation of a Secondary Amine

This protocol describes the coupling of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene with a generic secondary amine to form a tertiary amine drug scaffold.

Step 1: Reagent Preparation (Inert Atmosphere)

-

Action: Dissolve the secondary amine (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.

-

Causality: Anhydrous conditions are critical. The benzyl chloride is highly susceptible to solvolysis; trace moisture will hydrolyze it to the corresponding benzyl alcohol, drastically reducing the yield and generating corrosive HCl gas.

Step 2: Controlled Electrophile Addition

-

Action: Cool the reaction mixture to 0 °C. Add a solution of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (1.1 equiv) in anhydrous DCM dropwise over 15 minutes.

-

Causality: The SN2 alkylation is exothermic. Dropwise addition at 0 °C prevents thermal runaway and suppresses the formation of unwanted bis-alkylated byproducts. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation (and deactivation) of the starting amine.

Step 3: Reaction Monitoring

-

Action: Allow the reaction to warm to room temperature. Monitor via LCMS after 2 hours.

-

Causality: LCMS tracking validates the consumption of the benzyl chloride. Look for the disappearance of the [M+H]+ adduct associated with the starting material[2].

Step 4: Active Quenching (Critical Safety Step)

-

Action: Once the reaction is complete, add an excess of ethanolamine (3.0 equiv relative to the starting benzyl chloride) and stir for 30 minutes.

-

Causality: Never rely on simple aqueous extraction to remove unreacted benzyl chlorides. Unreacted 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene will partition into the organic layer, exposing the operator during solvent evaporation. Ethanolamine actively attacks any residual electrophile, converting it into a highly polar, water-soluble adduct that safely partitions into the aqueous waste stream.

Step 5: Aqueous Workup and Isolation

-

Action: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4, filter, and concentrate.

Caption: Self-validating experimental workflow for safe N-benzylation and active quenching.

Emergency Response & Active Spill Mitigation

In the event of an accidental spill of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene, standard sweeping or absorption is insufficient due to its high volatility and lachrymatory nature.

Table 2: Spill Mitigation Strategy

| Action Phase | Protocol | Causality / Rationale |

| 1. Evacuation | Immediately clear the area and ensure laboratory ventilation (fume hoods) is operating at maximum capacity. | Prevents inhalation of lachrymatory vapors and limits TRPA1 receptor activation. |

| 2. Neutralization | Do not use water. Cover the spill with a basic, nucleophilic absorbent (e.g., a 1:1 mixture of sand and sodium carbonate, moistened with a 5% ethanolamine solution). | The nucleophilic amine actively destroys the chloromethyl hazard via SN2 displacement, rendering the spill chemically inert. |

| 3. Cleanup | Allow the neutralization mixture to sit for at least 30 minutes before sweeping into a designated hazardous waste container. | Ensures complete chemical conversion of the alkylating agent before physical handling. |

| 4. Skin Contact | Flush immediately with copious amounts of water and soap for 15 minutes. Seek medical attention. | Minimizes dermal penetration enhanced by the fluorine substituent. |

References

-

PubChemLite. "1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (C8H7ClFNO2)." Université du Luxembourg, 2026. Available at:[Link]

Sources

Physicochemical Profiling and Solubility Dynamics of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Structural Profiling

In modern drug discovery and agrochemical development, highly substituted benzyl chlorides are critical covalent building blocks. 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CAS: 1804051-98-6) is a prime example of such a poly-functionalized scaffold[1]. As a Senior Application Scientist, I approach the solubility of this compound not merely as a static lookup table, but as a dynamic interplay of intermolecular forces, crystal lattice energy, and chemical stability.

To predict and manipulate its solubility, we must first deconstruct its molecular architecture (Molecular Formula: C8H7ClFNO2, MW: 203.60 g/mol )[1]:

-

Nitro Group (-NO₂): Strongly electron-withdrawing and highly polar. It acts as a potent hydrogen-bond acceptor.

-

Fluoro Group (-F): Highly electronegative, increasing the molecule's overall dipole moment and lipophilicity.

-

Chloromethyl Group (-CH₂Cl): A highly reactive electrophilic center. While it contributes to polarizability, it introduces severe solvent-compatibility restrictions due to its susceptibility to nucleophilic attack[2].

-

Aromatic Core & Methyl Group: Provide a hydrophobic bulk that dictates poor aqueous compatibility.

Naive dissolution of this compound can lead to catastrophic assay failure due to undetected in situ degradation. This guide establishes the mechanistic rationale for solvent selection and provides a self-validating protocol for empirical solubility determination.

Thermodynamic Solubility Profile & Mechanistic Rationale

Based on the physicochemical behavior of the broader nitrobenzyl chloride class, we can accurately predict the solubility profile of this specific building block[3][4]. The compound exhibits strong lipophilicity combined with a high dipole moment, making polar aprotic and halogenated solvents the optimal choices.

Below is the predicted quantitative solubility matrix, grounded in Hansen Solubility Parameters (HSP) and functional group interactions.

Table 1: Solubility Matrix in Common Lab Solvents

| Solvent | Classification | Predicted Solubility | Mechanistic Rationale & Causality |

| Water | Polar Protic | < 0.1 mg/mL (Insoluble) | High cohesive energy of water; the compound lacks H-bond donors to satisfy the aqueous hydrogen-bonded network[3]. |

| Hexane | Non-Polar | < 5.0 mg/mL (Poor) | Lacks sufficient dipole-dipole interactions to overcome the crystalline lattice energy of the solid. |

| Methanol | Polar Protic | 20 - 50 mg/mL (Moderate) | Good H-bond acceptor matching with the nitro group. Critical Risk: High probability of solvolysis at the chloromethyl site. |

| Ethyl Acetate | Polar Aprotic | > 50 mg/mL (High) | Favorable dipole-dipole interactions; chemically inert toward the electrophilic benzyl chloride moiety. |

| Dichloromethane | Halogenated | > 100 mg/mL (Very High) | Optimal dispersion forces and polarizability matching for halogenated aromatic systems. |

| DMSO | Polar Aprotic | > 100 mg/mL (Very High) | Strong solvation of the nitro/fluoro dipole. The standard choice for creating high-concentration in vitro assay stock solutions[4]. |

Critical Stability Considerations: The Solvolysis Risk

A common pitfall in early-stage drug development is confusing solubility with reactivity. The chloromethyl group on this molecule is highly electrophilic, a property enhanced by the electron-withdrawing nitro and fluoro groups on the aromatic ring[2].

If dissolved in polar protic solvents like Methanol or Ethanol, the solvent acts as a nucleophile. Through an SN1/SN2 mechanism, the solvent will attack the benzylic carbon, displacing the chloride ion to form a benzyl ether derivative and hydrochloric acid (HCl). This solvolysis reaction artificially inflates apparent "solubility" while completely destroying the parent compound.

Fig 1. Mechanism of solvolysis degradation in polar protic solvents.

Expert Insight: Always avoid primary and secondary alcohols when preparing stock solutions of benzyl chlorides. Stick to strictly anhydrous polar aprotic solvents (DMSO, DMF, or Acetonitrile) for long-term storage.

Standardized Protocol: Stability-Indicating Thermodynamic Solubility Assay

To empirically determine the solubility of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene without falling victim to degradation artifacts, you must use a self-validating system . The following shake-flask method is coupled with HPLC-UV to ensure that the mass dissolved corresponds exclusively to the intact parent molecule.

Methodological Steps

-

Solid Dispensing: Weigh 5.0 mg of the compound into a 2.0 mL amber glass vial.

-

Causality: Nitroaromatics can be photosensitive. Amber glass prevents UV-induced radical degradation during the extended incubation period.

-

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., anhydrous DMSO or Ethyl Acetate).

-

Isothermal Equilibration: Cap the vial tightly and place it in a thermoshaker at 25.0 ± 0.1 °C, agitating at 800 rpm for 24 hours.

-

Causality: 24 hours is required to ensure true thermodynamic equilibrium is reached between the solid crystal lattice and the solvated state. Shorter times only measure kinetic dissolution.

-

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 10 minutes.

-

Causality: High-speed centrifugation forces sub-micron undissolved particles into a pellet, preventing them from clogging the filter in the next step.

-

-

Filtration: Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter.

-

Causality: Polytetrafluoroethylene (PTFE) is universally solvent-resistant and ensures no micro-crystals pass through to skew the optical quantification.

-

-

HPLC-UV Quantification (The Self-Validation Step): Dilute an aliquot of the filtrate into the HPLC mobile phase and inject it into an HPLC-UV system (C18 column, detection at 254 nm).

-

Causality: Unlike simple UV-Vis spectrophotometry, HPLC separates the parent compound from potential degradants. If secondary peaks (such as solvolysis products) are detected, the solubility metric for that solvent is immediately invalidated.

-

Fig 2. Self-validating stability-indicating thermodynamic solubility workflow.

Conclusion

Handling poly-functionalized electrophiles like 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene requires a strategic approach to solvent selection. While its lipophilic and polarizable nature makes it highly soluble in halogenated (DCM) and polar aprotic (DMSO, EtOAc) solvents, its reactive benzylic chloride moiety strictly precludes the use of nucleophilic solvents like methanol or water. By employing the stability-indicating HPLC protocol outlined above, researchers can confidently generate accurate solubility data while guaranteeing the chemical integrity of their assays.

References

1.[1] Title: 1804051-98-6 | 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene - AiFChem Source: aifchem.com URL:

2.[3] Title: o-nitrobenzyl chloride - Report | CAMEO Chemicals | NOAA Source: noaa.gov URL:

3.[4] Title: Cas 612-23-7,2-NITROBENZYL CHLORIDE - LookChem Source: lookchem.com URL:

4.[2] Title: CAS 100-14-1: 4-Nitrobenzyl chloride | CymitQuimica Source: cymitquimica.com URL:

Sources

The Reactivity Profile of Chloromethylnitrobenzenes: Mechanisms, Pathways, and Synthetic Protocols

Executive Summary

Chloromethylnitrobenzenes—most notably 2-, 3-, and 4-nitrobenzyl chloride—are highly versatile electrophilic building blocks utilized extensively in organic synthesis, materials science, and drug development. The unique juxtaposition of a benzylic chloride and a strongly electron-withdrawing nitro group creates a highly polarized molecular system. This whitepaper provides an in-depth technical analysis of the core reactions of the chloromethyl group on substituted nitrobenzenes, exploring the causality behind their mechanistic divergence, detailing validated synthetic protocols, and outlining critical safety considerations for laboratory handling.

Mechanistic Foundations: Causality in Reaction Pathways

The reactivity of the chloromethyl group is fundamentally dictated by the electronic influence of the nitro ( −NO2 ) substituent on the aromatic ring. This influence dictates a strict divergence between standard nucleophilic substitution and radical-mediated pathways.

Electronic Effects and SN2 Dominance

In standard benzylic systems, nucleophilic substitution can proceed via either an SN1 (carbocation intermediate) or SN2 (concerted) mechanism. However, the presence of a nitro group—particularly in the ortho or para positions—exerts powerful inductive ( −I ) and resonance ( −M ) electron-withdrawing effects.

This withdrawal of electron density severely destabilizes any developing positive charge at the benzylic position, effectively prohibiting the formation of a carbocation and shutting down the SN1 pathway. Consequently, solvolysis and substitution reactions of chloromethylnitrobenzenes proceed almost exclusively via a concerted SN2 mechanism 1[1]. The increased electrophilicity of the benzylic carbon makes it highly susceptible to attack by hard nucleophiles such as amines, alkoxides, and water 2[2].

The SRN1 Pathway: Single Electron Transfer (SET)

A fascinating mechanistic divergence occurs when chloromethylnitrobenzenes are exposed to soft nucleophiles or strong electron donors (e.g., 2-nitropropan-2-ide, thiolates, or phosphides). Instead of a standard SN2 displacement, the reaction undergoes a Single Electron Transfer (SET).

Because the nitro group makes the arene an excellent electron acceptor, the molecule receives an electron from the nucleophile to form a radical anion intermediate ( [ArCH2Cl]∙− ). This intermediate rapidly expels a chloride ion to generate a benzylic radical, which then reacts with the nucleophile to form a new carbon-carbon bond, propagating the radical chain . This Radical-Nucleophilic Substitution ( SRN1 ) pathway is critical for achieving C-alkylation where SN2 would otherwise yield unwanted O-alkylation 3[3].

Mechanistic divergence of chloromethylnitrobenzene via SN2 and SRN1 pathways.

Comparative Reaction Kinetics

The choice of nucleophile directly dictates the mechanistic pathway and the final product yield. The table below summarizes the causality between substrate, nucleophile, and reaction outcome.

| Substrate | Nucleophile | Primary Mechanism | Key Outcome / Yield | Ref |

| 4-Nitrobenzyl chloride | Morpholine / Amines | SN2 | High yield N-alkylation (>90%) | 4[4] |

| 4-Nitrobenzyl chloride | 2-Nitropropan-2-ide | SRN1 | C-alkylation (Carbon-Carbon bond) | |

| Benzyl chloride (Unsubstituted) | 2-Nitropropan-2-ide | SN2 | O-alkylation (Ether formation) | |

| 4-Nitrobenzyl chloride | H2O / Ethanol | SN2 Solvolysis | Slow reaction, requires heating | 1[1] |

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocol outlines a self-validating system for the SN2 N-alkylation of 4-nitrobenzyl chloride. This specific methodology utilizes an environmentally benign aqueous solvent system.

Protocol: Green Synthesis of N-(4-Nitrobenzyl)morpholine

Causality of Reagents: Potassium hydroxide (KOH) is utilized not as a nucleophile, but as an acid scavenger to neutralize the HCl byproduct, driving the reaction forward. Water is chosen as a green solvent; the hydrophobic nature of the product allows for easy phase-separation and extraction.

Step-by-Step Procedure:

-

Preparation: Charge a standardized reaction tube with distilled water (1.0 mL).

-

Base Addition: Add potassium hydroxide (134.4 mg, 2.4 mmol, 3.0 eq) to the water and stir until fully dissolved.

-

Substrate Introduction: Add 4-nitrobenzyl chloride (138 mg, 0.8 mmol, 1.0 eq) to the alkaline solution.

-

Nucleophile Addition: Slowly add N-formylmorpholine (160 μL, 1.6 mmol, 2.0 eq) to the mixture.

-

Reaction: Seal the tube and stir the biphasic mixture continuously at 50 °C for exactly 3 hours.

-

Workup & Validation: Cool the mixture to room temperature. Extract the aqueous phase with ethyl acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via rapid column chromatography to obtain the pure benzylamine derivative. (Expected Yield: ~98%) 4[4].

Standard step-by-step workflow for the nucleophilic substitution of chloromethylnitrobenzenes.

Safety, Handling, and Biological Reactivity

In the context of drug development and toxicology, the reactivity of chloromethylnitrobenzenes requires strict oversight.

-

Biological Sensitization: 4-Nitrobenzyl chloride is a potent skin sensitizer. Toxicological studies demonstrate that it acts as an H-polar SN2 electrophile. Its high reactivity allows it to rapidly haptenize skin proteins by covalently binding to nucleophilic amino acid residues (e.g., cysteine), triggering a localized immune response 5[5].

-

Chemical Incompatibilities: Aromatic nitro compounds are highly sensitive to strong bases and reducing agents. Mixing 4-nitrobenzyl chloride with concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the absence of a proper heat sink or solvent can lead to vigorous, exothermic decomposition and potential detonation 6[6]. All reactions must be scaled cautiously and performed in well-ventilated fume hoods.

References

-

Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution National Institutes of Health (NIH) / PMC[Link]

-

Hidden Ambident Reactivity and Electron Transfer Reactions CHIMIA[Link]

-

Radical-nucleophilic Substitution ( SRN1 ) Reactions RSC Publishing [Link]

- Green preparation method of amine derivatives (CN103483292A)

-

Electrophilic Chemistry Related to Skin Sensitization ACS Publications[Link]

-

Cas 100-14-1, 4-Nitrobenzyl chloride LookChem [Link]

Sources

- 1. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 100-14-1: 4-Nitrobenzyl chloride | CymitQuimica [cymitquimica.com]

- 3. Radical-nucleophilic substitution (SRN1) reactions. Part 5. Anions of nitroimidazoles in SRN1 and oxidative addition reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. CN103483292A - Green preparation method of amine derivatives - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. lookchem.com [lookchem.com]

Reactivity Profile and Synthetic Utility of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene: A Bifunctional Scaffold for Advanced API Synthesis

Executive Summary As a Senior Application Scientist specializing in scalable Active Pharmaceutical Ingredient (API) synthesis, I frequently encounter polyfunctional building blocks that require precise chemoselective orchestration. 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CAS: 1804051-98-6) is a masterclass in orthogonal reactivity[1]. This molecule is not just a reagent; it is a programmable logic controller for organic synthesis. This technical guide deconstructs the electronic causality of its functional groups and provides field-proven, self-validating protocols for harnessing its potential in complex drug development.

Structural and Electronic Profiling (The "Why")

To master this scaffold, one must understand the electronic push-and-pull dictated by its substitution pattern. The reactivity of this molecule is governed by four distinct nodes, each operating under different kinetic and thermodynamic rules:

-

The Alkylation Node (C1-Chloromethyl): The benzylic chloride is a highly polarized electrophile. Its SN2 reactivity is inductively enhanced by the ortho-fluoro group and hyperconjugatively stabilized by the para-methyl group.

-

The SNAr Node (C2-Fluoro): The fluoro group is positioned exactly para to the strongly electron-withdrawing nitro group (C5). This geometric arrangement is the textbook requirement for stabilizing the anionic Meisenheimer intermediate, drastically lowering the activation energy for[2].

-

The Inductive Node (C4-Methyl): A weakly electron-donating group that provides structural bulk and modulates the electronic density of the ring.

-

The Reduction Node (C5-Nitro): A potent electron-withdrawing group that activates the ring for SNAr and serves as a latent aniline precursor for downstream cross-coupling or cyclization[3].

Electronic mapping of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene reactive sites.

Quantitative Data & Orthogonal Reactivity Matrix

The successful deployment of this molecule relies on exploiting the activation energy gaps between its reactive sites. Below is the foundational data and the chemoselectivity matrix used to design our protocols.

Table 1: Physicochemical Properties[1]

| Property | Value |

| IUPAC Name | 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene |

| CAS Number | 1804051-98-6 |

| Molecular Formula | C₈H₇ClFNO₂ |

| Molecular Weight | 203.60 g/mol |

| SMILES | CC1=CC(F)=C(CCl)C=C1=O |

Table 2: Orthogonal Reactivity Matrix

| Target Group | Transformation | Reagents & Conditions | Chemoselectivity Rationale |

| C1-Chloromethyl | SN2 Alkylation | Primary amine, K₂CO₃, MeCN, 25°C | Ambient temperature kinetically prevents SNAr at C2-F. |

| C2-Fluoro | SNAr | Alkoxide/Amine, Cs₂CO₃, DMF, 90°C | High thermal energy overcomes the SNAr activation barrier. |

| C5-Nitro | Reduction to Amine | Fe powder, NH₄Cl, EtOH/H₂O, 80°C | Single-electron transfer avoids hydrogenolysis of the C1-Cl bond[4]. |

Core Experimental Protocols (Self-Validating Systems)

A protocol is only as robust as its in-process controls. I design these workflows as self-validating systems : the reaction conditions inherently prevent over-progression, and the analytical readouts provide binary confirmation of success.

Protocol A: Chemoselective SN2 Alkylation of the Chloromethyl Group

Causality: The aliphatic C-Cl bond is highly polarized and unhindered, allowing for rapid SN2 displacement at ambient temperatures. By restricting the thermal energy, we kinetically isolate this reaction from the thermodynamically demanding SNAr pathway. Self-Validation: Monitor the reaction via LC-MS. The starting material exhibits a distinct 3:1 isotopic cluster at m/z 204/206 ([M+H]⁺) due to the ³⁵Cl/³⁷Cl isotopes. Complete conversion is validated by the total disappearance of this isotopic signature.

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (1.0 eq) in anhydrous Acetonitrile (MeCN) at 0°C.

-

Base Addition: Add finely milled anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

-

Nucleophile Addition: Dropwise add the desired primary amine (1.05 eq) over 15 minutes to prevent exothermic spikes.

-

Propagation: Warm the reaction to 25°C and stir for 4-6 hours.

-

Workup: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and partition between Ethyl Acetate and water. The organic layer contains the pure N-alkylated product.

Protocol B: Nucleophilic Aromatic Substitution ( SNAr ) at C2-Fluoro

Causality: The C2-Fluoro group is activated by the strongly electron-withdrawing C5-Nitro group located in the para position. This specific geometric arrangement lowers the LUMO of the aromatic ring, allowing the nucleophile to attack and form a resonance-stabilized Meisenheimer complex[2]. Self-Validation: ¹⁹F NMR is the ultimate self-validating tool here. The complete disappearance of the sharp aryl-fluoride singlet (typically around -115 ppm) confirms the quantitative expulsion of the leaving group.

Step-by-Step Methodology:

-

Dissolution: Dissolve the intermediate from Protocol A in anhydrous Dimethylformamide (DMF).

-

Activation: Add Cesium Carbonate (Cs₂CO₃, 2.5 eq) and the secondary nucleophile (e.g., an alkoxide or secondary amine, 1.2 eq).

-

Thermal Drive: Heat the reaction mixture to 90°C for 12 hours. The elevated temperature is strictly required to overcome the loss of aromaticity in the transition state.

-

Isolation: Quench with ice water to precipitate the highly functionalized product. Filter and wash with cold water to remove DMF and residual inorganic fluoride salts.

Protocol C: Chemoselective Nitro Reduction

Causality: Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of concomitant hydrogenolysis of the benzylic C-Cl bond[5]. To achieve chemoselectivity, we employ a single-electron transfer (SET) reduction using Iron powder in mildly acidic media (Béchamp-type conditions)[4]. Self-Validation: TLC visualization under UV (254 nm) coupled with a ninhydrin stain. The starting nitroarene is ninhydrin-negative, whereas the resulting aniline product will rapidly stain a deep purple/brown, providing immediate visual validation.

Step-by-Step Methodology:

-

Preparation: Suspend the nitroarene (1.0 eq) in a 4:1 mixture of Ethanol and Water.

-

Reagent Loading: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq).

-

Reduction: Heat the suspension to 80°C under vigorous stirring for 3 hours.

-

Filtration: Filter the hot mixture through a pad of Celite to remove iron oxides.

-

Extraction: Concentrate the filtrate to remove ethanol, adjust the aqueous layer to pH 8 with NaHCO₃, and extract with Dichloromethane (DCM) to yield the preserved chloromethyl-aniline.

Advanced Applications: Cascade Annulations

In advanced drug discovery, this scaffold shines in the rapid construction of fused bicyclic systems. By deploying a bifunctional nucleophile (such as an amino alcohol or a diamine), one can execute a one-pot cascade: an initial kinetically-controlled SN2 alkylation followed by a thermodynamically-driven intramolecular SNAr cyclization.

Two-step cascade workflow for synthesizing fused heterocycles via sequential SN2 and SNAr.

By mastering the orthogonal reactivity of 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene, synthetic chemists can drastically reduce step counts, improve overall yields, and unlock novel chemical space for next-generation therapeutics.

References

-

Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

- US7288500B2 - Selective hydrogenation of nitro groups of halonitro aromatic compounds.Google Patents.

Sources

- 1. 1804051-98-6 | 1-(chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene - AiFChem [aifchem.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. US7288500B2 - Selective hydrogenation of nitro groups of halonitro aromatic compounds - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Strategic Procurement and Synthetic Utility of 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Introduction to a High-Value Polyfunctional Scaffold

In modern drug discovery and agrochemical development, the strategic selection of molecular building blocks dictates the efficiency of downstream library synthesis. 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (CAS: 1804051-98-6) is a highly versatile, polyfunctional aromatic scaffold. By combining a reactive electrophilic center (chloromethyl), a modifiable functional handle (nitro), and metabolically stabilizing groups (fluoro and methyl), this compound serves as a critical intermediate for synthesizing complex kinase inhibitors, receptor antagonists, and novel materials.

This guide provides an in-depth analysis of the commercial landscape for sourcing this compound, alongside mechanistically grounded, self-validating protocols for its application in organic synthesis.

Chemical Identity & Quantitative Specifications

Before integrating a building block into a synthetic pipeline, researchers must verify its structural parameters to calculate stoichiometry and predict chromatographic behavior. The quantitative data for this compound is summarized below, grounded by structural databases like 1 [3].

| Property | Specification |

| IUPAC Name | 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene |

| CAS Number | 1804051-98-6 |

| Common Synonym | 2-Fluoro-4-methyl-5-nitrobenzyl chloride |

| Molecular Formula | C8H7ClFNO2 |

| Molecular Weight | 203.60 g/mol |

| SMILES | CC1=CC(F)=C(CCl)C=C1[O-] |

Commercial Landscape & Sourcing Strategy

Procuring specialized fluorinated nitrobenzyl chlorides requires vetting suppliers for purity, reliable lead times, and proper handling of reactive alkylating agents. Several commercial vendors currently synthesize and distribute this specific CAS number for research and development purposes.

| Commercial Supplier | Catalog Number | Purity Specification | Primary Focus |

| 2 [1] | ACGIAV027 | Research Grade (>95%) | Molecular Building Blocks & Fluorinated Scaffolds |

| 3 [2] | BD02572699 | Research Grade | Organic Synthesis Reagents |

| 1 [3] | Aggregator | Varies by sub-vendor | Global Supplier Database |

Procurement Note: Because benzyl chlorides are moisture-sensitive and act as lachrymators, ensure the supplier ships the compound under an inert atmosphere (e.g., Argon) and store it immediately at 2–8 °C upon receipt to prevent hydrolysis.

Mechanistic Insights: The Power of Polyfunctional Scaffolds

As an Application Scientist, it is crucial to understand why this specific substitution pattern is valuable:

-

The Chloromethyl Group (-CH2Cl): Acts as a highly reactive electrophile. The adjacent aromatic ring stabilizes the transition state during S_N2 reactions, allowing for rapid alkylation of amines, thiols, or alcohols.

-

The Nitro Group (-NO2): Serves as a masked amine. Once the chloromethyl group is functionalized, the nitro group can be reduced to an aniline, opening the door for Buchwald-Hartwig cross-couplings or amide bond formations.

-

The Fluoro Group (-F): Positioned ortho to the chloromethyl group, the highly electronegative fluorine atom lowers the pKa of nearby hydrogen bond donors in the final drug molecule and provides a strong stereoelectronic block against cytochrome P450-mediated metabolic oxidation.

Validated Experimental Workflow: S_N2 Alkylation & Chemoselective Reduction

To transform this commercial building block into a functionalized aniline scaffold, the following two-step protocol is designed as a self-validating system.

Phase 1: Nucleophilic Substitution (S_N2 Alkylation)

Objective: Couple a secondary amine to the benzyl chloride motif.

-

Step 1: In an oven-dried flask under N2, dissolve 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Step 2: Add anhydrous K2CO3 (2.0 eq).

-

Causality: K2CO3 acts as a heterogeneous, mild base. It scavenges the HCl byproduct generated during the reaction, preventing the protonation of the incoming nucleophile without being strong enough to cause unwanted elimination side-reactions.

-

-

Step 3: Add the secondary amine (1.2 eq) dropwise at 0 °C, then warm to room temperature.

-

Causality: DMF is a polar aprotic solvent. It solvates the potassium cation but leaves the amine nucleophile "naked" and highly reactive, significantly lowering the activation energy of the S_N2 transition state.

-

-

Self-Validation Checkpoint: Monitor the reaction via LC-MS. The system is validated when the starting material peak (m/z 203) completely disappears and the expected product mass (M+H) appears.

Phase 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to a primary amine for downstream functionalization.

-

Step 1: Dissolve the alkylated intermediate in a 4:1 mixture of Ethanol/Water (0.1 M).

-

Step 2: Add Iron powder (5.0 eq) and NH4Cl (5.0 eq). Heat the suspension to 80 °C for 2 hours.

-

Causality: This specific reduction system (a variant of the Béchamp reduction) is chosen deliberately over standard Palladium-catalyzed hydrogenation (Pd/C, H2). Palladium can inadvertently catalyze the hydrodehalogenation of the aryl fluoride, stripping the essential fluorine atom from the scaffold. Iron/NH4Cl is strictly chemoselective, reducing only the nitro group while preserving the critical C-F bond.

-

-

Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc. The product will exhibit a lower Rf value due to increased polarity and will stain positive (turning yellow/orange) when treated with a ninhydrin dip, chemically confirming the presence of a primary amine.

Workflow Visualization

Synthetic workflow utilizing 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene.

References

-

Title: CAS#:1804051-98-6 Source: Chemsrc URL: [Link]

Sources

Literature Review and Application Guide: 1-(Chloromethyl)-2-fluoro-4-methyl-5-nitrobenzene

Executive Summary